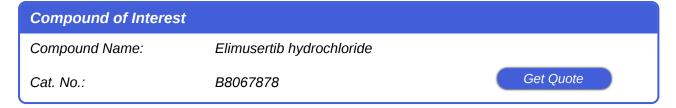


Elimusertib Hydrochloride: A Comparative Guide for DDR Inhibition in Oncology Research

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For Researchers, Scientists, and Drug Development Professionals

Elimusertib hydrochloride (BAY-1895344) is a potent and highly selective, orally available inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR) pathway.[1] This guide provides a comparative overview of Elimusertib against other key DDR inhibitors, supported by preclinical data to inform research and development decisions.

Performance Comparison of DDR Inhibitors

Direct head-to-head studies comparing Elimusertib with a broad range of other DDR inhibitors are limited. However, available preclinical data allows for a comparative assessment of its potency and efficacy against other ATR inhibitors and, to a lesser extent, PARP inhibitors.

In Vitro Potency: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Elimusertib and other selected DDR inhibitors across various cancer cell lines. It is important to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.



Inhibitor	Class	Cell Line(s)	IC50 (nM)	Reference
Elimusertib	ATRi	Average across multiple cell lines	7	[1]
Pediatric cancer cell lines (various)	20 (average)	[2]		
Ceralasertib	ATRi	Various	>1000	[3]
Berzosertib	ATRi	Various	19	[4]
HNSCC cell lines (Cal-27, FaDu)	252 - 285	[2]		
Olaparib	PARPi	Pediatric solid tumor cell lines	1000 - 33800	[5]

A toxicology study comparing ATR inhibitors determined Elimusertib to be the most potent, followed by berzosertib, with ceralasertib being the least potent.[3]

Preclinical Antitumor Activity

In vivo studies using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models provide insights into the antitumor efficacy of these inhibitors as monotherapies.



Inhibitor	Class	Cancer Model	Dosing Regimen	Tumor Growth Inhibition (TGI) / Response	Reference
Elimusertib	ATRi	Pediatric solid tumor PDXs (n=32)	40 mg/kg, BID, 3 days on/4 days off	Pronounced objective response rates	[6][7]
Breast cancer PDX (ATM mutant)	40 mg/kg	Significantly delayed tumor growth	[8]		
Breast cancer CDX (MDA- MB-231)	50 mg/kg, BID, 3 days on/4 days off	Decrease in tumor size	[8]	_	
Ceralasertib	ATRi	FaDu ATM knockout xenograft	25 or 50 mg/kg, QD	Significant activity	[9]
HCC1806 xenograft (CCNE1 amp)	>12.5 mg/kg, BID	Incremental improvement s in TGI	[9]		
Berzosertib	ATRi	Pancreatic tumor xenografts	Not specified	Sensitized tumors to gemcitabine- based chemoradiati on	[10]
Olaparib	PARPi	BRCA2- mutated ovarian cancer PDX	Not specified	Greatly inhibited tumor growth	[11]



Hepatoblasto ma PDXs	Not specified	Significantly inhibits tumor growth	[1][12]
SNU-601 gastric cancer xenograft	50 mg/kg, daily	Inhibited tumor growth	[13]

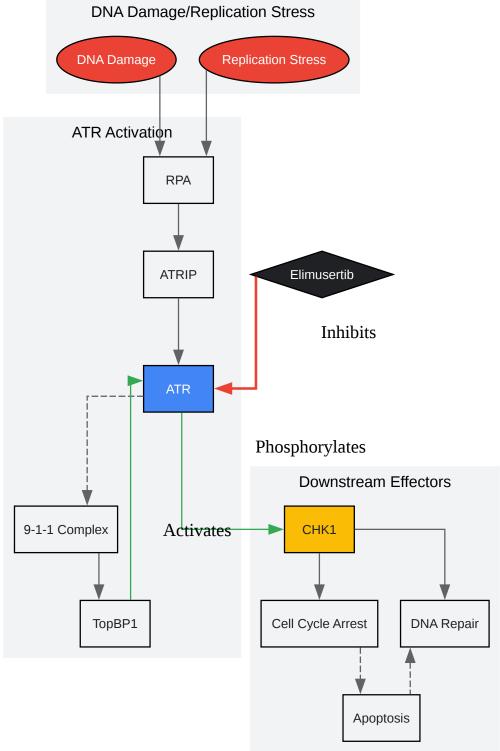
One preclinical study in lymphoma models directly compared Elimusertib with ceralasertib and found that Elimusertib demonstrated stronger and more widespread anti-tumor activity.[10]

Signaling Pathways and Experimental Workflows ATR Signaling Pathway

The ATR kinase is a central component of the DDR pathway, activated by single-strand DNA breaks and replication stress. Its inhibition by Elimusertib prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells with high levels of replication stress or other DDR defects.



ATR Signaling Pathway A Damage/Replication Stress



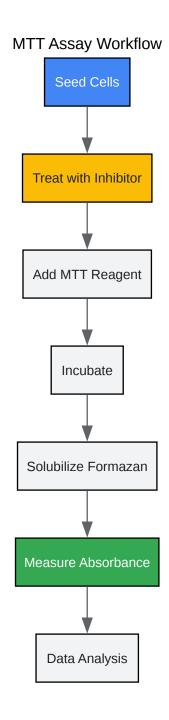
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Caption: ATR Signaling Pathway and the inhibitory action of Elimusertib.



Experimental Workflow: In Vitro Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.



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Caption: A typical workflow for determining cell viability using an MTT assay.



Detailed Experimental Protocols Cell Viability (MTT Assay)

This protocol is adapted from standard methodologies for determining the cytotoxic effects of DDR inhibitors.

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Drug Treatment: Treat cells with a range of concentrations of Elimusertib or other DDR inhibitors and incubate for 72 hours.
- MTT Addition: After incubation, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blotting for DNA Damage Markers

This protocol outlines the general steps for detecting key DNA damage markers such as phosphorylated H2AX (yH2AX) and CHK1.

- Cell Lysis: Treat cells with the DDR inhibitor, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate 20-40 μg of protein per sample on a 10-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.



- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against yH2AX, p-CHK1, or other relevant markers overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the antitumor efficacy of Elimusertib in a xenograft model.

- Cell Implantation: Subcutaneously inject 1x10⁶ to 1x10⁷ cancer cells into the flank of immunodeficient mice.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomization and Treatment: Randomize mice into treatment and control groups.
 Administer Elimusertib (e.g., 40-50 mg/kg, orally, twice daily on a 3 days on/4 days off schedule) or vehicle control.[6][8]
- Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
- Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors reach a
 predetermined size.
- Data Analysis: Analyze the difference in tumor growth between the treated and control groups to determine the tumor growth inhibition.

This guide provides a starting point for researchers interested in the comparative efficacy of Elimusertib. As more direct comparative studies become available, this information will be updated to provide a more comprehensive overview.



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